3-methanesulfonyl-2,2-dimethylpropanoic acid
Description
3-Methanesulfonyl-2,2-dimethylpropanoic acid is a branched carboxylic acid derivative featuring a methanesulfonyl (-SO₂CH₃) substituent at the 3-position and two methyl groups at the 2-position. These analogs include hydroxy, chloro, amino, cyano, and methoxy groups, which provide insights into the physicochemical and biological properties of this compound class .
The methanesulfonyl group is a strong electron-withdrawing substituent, likely enhancing the acidity of the carboxylic acid moiety compared to analogs with electron-donating groups. Such structural modifications are critical in medicinal chemistry for tuning solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
2,2-dimethyl-3-methylsulfonylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-6(2,5(7)8)4-11(3,9)10/h4H2,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYVGPXHEONOBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277520 | |
| Record name | 2,2-dimethyl-3-(methylsulfonyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5324-67-4 | |
| Record name | NSC2717 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethyl-3-(methylsulfonyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methanesulfonyl-2,2-dimethylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-2,2-dimethylpropanoic acid typically involves the sulfonylation of 2,2-dimethylpropanoic acid. One common method includes the reaction of 2,2-dimethylpropanoic acid with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-2,2-dimethylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl group can yield thiols or sulfides.
Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has shown that derivatives of 3-methanesulfonyl-2,2-dimethylpropanoic acid exhibit significant antiproliferative activity against cancer cells. For instance, a study synthesized a series of compounds based on this structure, demonstrating efficacy against HeLa cells with IC50 values ranging from 0.69 μM to 11 μM, which is competitive with established chemotherapeutics like doxorubicin (IC50 = 2.29 μM) . This suggests potential for further development as anticancer agents.
Histone Deacetylase Inhibition
The compound has also been investigated for its role as a histone deacetylase inhibitor (HDACI). The modification of its structure has led to the synthesis of new analogs that show promising HDAC inhibitory activity, which is crucial for cancer therapy as HDACs play a significant role in the regulation of gene expression related to cancer progression .
Material Science
Electrochemical Applications
this compound is being explored for use in electrochemical applications. Its derivatives can be utilized in the formulation of electrolytes for lithium-ion batteries and other energy storage systems due to their high conductivity and stability . This positions the compound as a candidate for enhancing the performance and safety of battery technologies.
Green Chemistry
Catalytic Applications
The compound serves as a catalyst in various organic reactions, particularly in esterification processes. Its strong acidic properties allow it to facilitate reactions that are otherwise challenging under conventional conditions. This aligns with the principles of green chemistry by providing an environmentally friendly alternative to more hazardous reagents .
Case Studies
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-2,2-dimethylpropanoic acid involves its reactive sulfonyl group, which can interact with nucleophiles such as amino acids in proteins. This interaction can lead to the modification of protein function or inhibition of enzyme activity. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The 3-position substituent significantly influences molecular properties. Key analogs and their characteristics are summarized below:
Key Observations:
- Acidity: The sulfonyl group in this compound is expected to lower the pKa of the carboxylic acid (~1–2) compared to hydroxy (pKa ~3–4) or methyl-substituted analogs.
- Solubility : Polar substituents (e.g., -OH, -SO₂CH₃) enhance water solubility, whereas aromatic groups (e.g., -C₆H₄Cl) reduce it .
- Thermal Stability : Bulky substituents (e.g., -C₆H₄Cl) increase melting points due to restricted molecular motion .
Biological Activity
3-Methanesulfonyl-2,2-dimethylpropanoic acid (MSDMPA) is a sulfonic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound's unique structure, characterized by a methanesulfonyl group, allows it to interact with various biological targets, making it a subject of interest in both academic and industrial research.
The biological activity of MSDMPA is primarily attributed to its reactive sulfonyl group, which can act as an electrophile. This property enables MSDMPA to interact with nucleophiles such as amino acids in proteins, leading to modifications in protein function or inhibition of enzyme activity.
Key Mechanisms:
- Enzyme Inhibition : MSDMPA can inhibit specific enzymes by modifying active sites through nucleophilic attack.
- Protein Modification : The interaction with proteins can lead to alterations in their structure and function, impacting various metabolic pathways.
Biological Applications
Research indicates that MSDMPA has several potential applications in biological systems:
- Enzyme Studies : It serves as a biochemical probe to study enzyme kinetics and mechanisms.
- Therapeutic Potential : Its ability to regulate biological processes positions it as a candidate for developing treatments for diseases such as cancer and neurodegenerative disorders .
Case Studies
- Antiproliferative Activity : In a study examining the effects of MSDMPA on cancer cell lines, it was observed that the compound exhibited significant inhibitory activity against HCT-116 colon cancer cells, with an IC50 value indicating effective dose levels .
- Enzyme Interaction Studies : A series of biochemical assays demonstrated that MSDMPA could modulate the activity of certain enzymes involved in metabolic pathways, suggesting its utility in metabolic research.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
